1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the p-tolyl group in the structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction is typically carried out under acidic conditions, and the use of catalysts such as Lewis acids can enhance the reaction efficiency. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups into the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is studied for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit viral replication.
Comparison with Similar Compounds
1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the p-tolyl group, which may result in different chemical and biological properties.
1-(Phenyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a phenyl group instead of a p-tolyl group can alter the compound’s reactivity and biological activity.
1-(P-Tolyl)pyrimidine-2,4(1H,3H)-dione: The absence of the dihydro moiety can affect the compound’s stability and reactivity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15) |
InChI Key |
MXQDDDJFLOQUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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